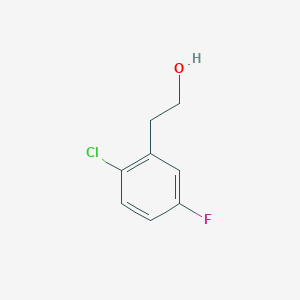
2-(2-Chloro-5-fluorophenyl)ethan-1-ol
描述
2-(2-Chloro-5-fluorophenyl)ethan-1-ol is an organic compound with the molecular formula C8H8ClFO and a molecular weight of 174.6 g/mol. This compound is characterized by the presence of a chloro and fluoro substituent on a phenyl ring, which is attached to an ethanol moiety. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chloro-5-fluorophenyl)ethan-1-ol typically involves the reaction of 2-chloro-5-fluorobenzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is carried out at room temperature and yields the desired alcohol product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of 2-chloro-5-fluorobenzaldehyde using a palladium on carbon (Pd/C) catalyst under hydrogen gas. This method is advantageous due to its high yield and scalability .
化学反应分析
Types of Reactions: 2-(2-Chloro-5-fluorophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution or CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether.
Substitution: Nucleophiles such as ammonia (NH3) or sodium thiolate (NaSMe) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: 2-(2-Chloro-5-fluorophenyl)acetaldehyde or 2-(2-Chloro-5-fluorophenyl)acetic acid.
Reduction: 2-(2-Chloro-5-fluorophenyl)ethane.
Substitution: 2-(2-Amino-5-fluorophenyl)ethanol or 2-(2-Mercapto-5-fluorophenyl)ethanol.
科学研究应用
2-(2-Chloro-5-fluorophenyl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It serves as an intermediate in the synthesis of various drugs, including those targeting neurological and cardiovascular diseases.
Industry: It is used in the production of specialty chemicals and as a precursor in the manufacture of dyes and pigments.
作用机制
The mechanism of action of 2-(2-Chloro-5-fluorophenyl)ethan-1-ol is primarily related to its ability to interact with specific molecular targets. The chloro and fluoro substituents on the phenyl ring enhance its binding affinity to certain enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects. For example, the compound may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
相似化合物的比较
2-(3-Chloro-2-fluorophenyl)ethanol: Similar in structure but with different positional isomers of the chloro and fluoro groups.
2-(2-Chloro-4-fluorophenyl)ethanol: Another positional isomer with the fluoro group at the 4-position instead of the 5-position.
Comparison: 2-(2-Chloro-5-fluorophenyl)ethan-1-ol is unique due to the specific positioning of the chloro and fluoro groups, which can influence its reactivity and binding affinity. This positional specificity can result in different biological activities and chemical properties compared to its isomers .
属性
IUPAC Name |
2-(2-chloro-5-fluorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO/c9-8-2-1-7(10)5-6(8)3-4-11/h1-2,5,11H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBLGDBGRBWZHJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CCO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



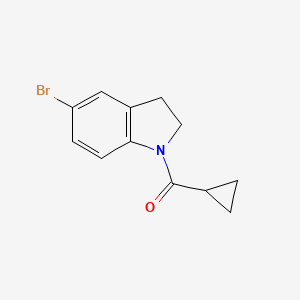
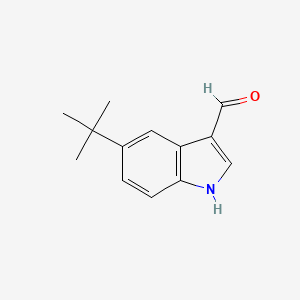
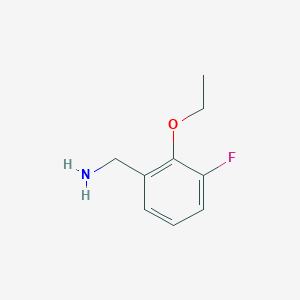

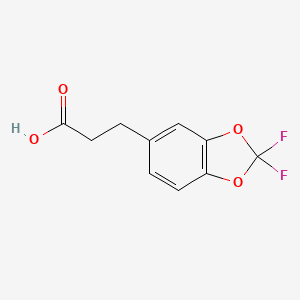
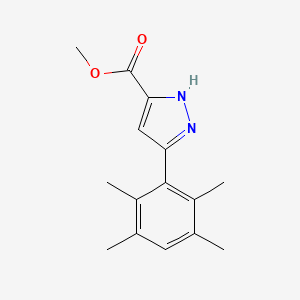
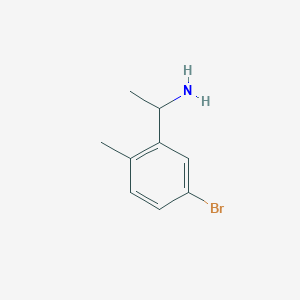
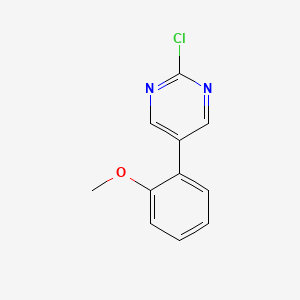
![5,7-Dichloro-6-isopropylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1406102.png)
![1-[4-Chloro-3-(trifluoromethyl)phenyl]cyclopropan-1-amine](/img/structure/B1406103.png)
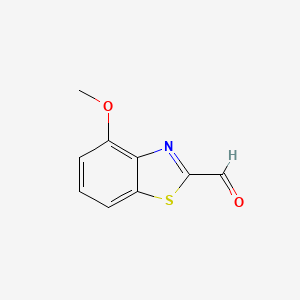
![1-[3-Fluoro-2-(propan-2-yloxy)phenyl]methanamine](/img/structure/B1406108.png)
![C-[5-(4-Fluoro-phenyl)-2-methyl-furan-3-yl]-methylamine](/img/structure/B1406110.png)
